

CEP-11981 Tosylate (ESK981, BOL 303213X): A Technical Whitepaper

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CEP-11981 tosylate

Cat. No.: B12370821

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For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-11981, also known by its synonyms ESK981 and BOL 303213X, is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI).[1][2] Initially developed as an anti-angiogenic agent, it demonstrates significant inhibitory activity against key receptor tyrosine kinases involved in tumor neovascularization, including Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Fibroblast Growth Factor Receptor 1 (FGFR1), and the Angiopoietin receptor (TIE2).[1][3] More recent research has uncovered a novel mechanism of action for CEP-11981 as a potent inhibitor of the lipid kinase PIKfyve, leading to the inhibition of autophagy and a subsequent enhancement of anti-tumor immune responses. This dual mechanism of targeting tumor angiogenesis and modulating the tumor microenvironment's immune landscape positions CEP-11981 as a compound of significant interest for further oncological research. This document provides a comprehensive technical overview of CEP-11981, summarizing its biochemical activity, preclinical and clinical data, and key experimental methodologies.

Chemical and Physical Properties

CEP-11981 is a synthetic organic small molecule. The tosylate salt form is typically used in research and clinical investigations.

Property	Value	Reference
Chemical Name	2,5,6,11,12,13-Hexahydro-2-methyl-11-(2-methylpropyl)-8-(2-pyrimidinylamino)-4H-indazolo[5,4-c]pyrrolo[3,4-c]carbazol-4-one mono(4-methylbenzenesulfonate)	[4]
Molecular Formula	C28H27N7O.C7H8O3S	[4]
Molecular Weight	649.76 g/mol	[4]
Synonyms	ESK981, BOL 303213X	[1][2]
Appearance	Solid	
Solubility	Soluble in DMSO	[5]

Mechanism of Action

CEP-11981 exerts its anti-tumor effects through a dual mechanism: inhibition of pro-angiogenic receptor tyrosine kinases and modulation of autophagy and the tumor immune microenvironment via PIKfyve inhibition.

Inhibition of Receptor Tyrosine Kinases

CEP-11981 is a potent inhibitor of several receptor tyrosine kinases that play crucial roles in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[5] By targeting VEGFRs, FGFR1, and TIE2, CEP-11981 can disrupt the signaling cascades that lead to endothelial cell proliferation, migration, and survival.[5]

Inhibition of PIKfyve and Autophagy

Recent studies have identified CEP-11981 as a potent inhibitor of PIKfyve, a lipid kinase involved in the regulation of endosomal trafficking and autophagy.[6][7] Autophagy is a cellular recycling process that can promote cancer cell survival under stress. By inhibiting PIKfyve, CEP-11981 disrupts autophagic flux, leading to the accumulation of autophagosomes and cellular stress.[6][7] This inhibition of autophagy has been shown to induce the production of

the chemokine CXCL10, which in turn promotes the infiltration of T cells into the tumor microenvironment, thereby enhancing the anti-tumor immune response.[6][7]

Quantitative Data

Biochemical Potency

Target	IC50 (nM)	Assay Type	Reference
VEGFR1/Flt-1	3	Enzyme-based assay	[8]
VEGFR2/KDR	4	Enzyme-based assay	[8]
TIE2	22	Enzyme-based assay	[8]
FGFR1	13	Enzyme-based assay	[8]
c-SRC	37	Enzyme-based assay	[8]
Aurora A	42	Enzyme-based assay	[8]

In Vitro Cellular Activity

Cell Line/Assay	EC50/IC50	Effect	Reference
HUVEC Tube Formation	2 nM (EC50)	Inhibition of capillary-like tube formation	[2]
RT4 (Urothelial Carcinoma)	1 μ M (for 72h)	Significant growth inhibition	[3]

In Vivo Efficacy

Tumor Model	Dosing Regimen	Key Findings	Reference
RT4 Human Urothelial Carcinoma Xenograft	2.5, 5, or 10 mg/kg, oral gavage, daily, 5 days/week for 2 weeks	Significantly arrested tumor growth compared to control. [3]	[3]
Castration-Resistant VCaP Prostate Cancer Xenograft	Not specified	Dose-dependent growth inhibition.	[9]

Clinical Data (Phase I)

Parameter	Value	Study Population	Reference
Maximum Tolerated Dose (MTD)	97.4 mg/m ²	Patients with advanced, relapsed, or refractory solid tumors.[10]	[10]

Experimental Protocols

In Vivo Urothelial Carcinoma Xenograft Model

- Cell Line: RT4 human urothelial carcinoma cells.
- Animal Model: Murine xenograft model.
- Tumor Implantation: Subcutaneous injection of RT4 cells.
- Treatment: Once tumors are established, animals are treated with CEP-11981 at doses of 2.5, 5, or 10 mg/kg via oral gavage, administered daily for five days a week for a duration of two weeks.[3] A control group receives a vehicle solution.
- Endpoint: Tumor growth is monitored regularly. At the end of the study, tumors are excised for further analysis.

In Vivo Castration-Resistant Prostate Cancer Xenograft Model

- Cell Line: VCaP human prostate cancer cells.
- Animal Model: Male mice.
- Tumor Implantation: VCaP cells are injected subcutaneously.
- Model Development: To induce castration resistance, mice undergo surgical castration once tumors reach a specified size. Tumors initially regress and then regrow, indicating castration resistance.

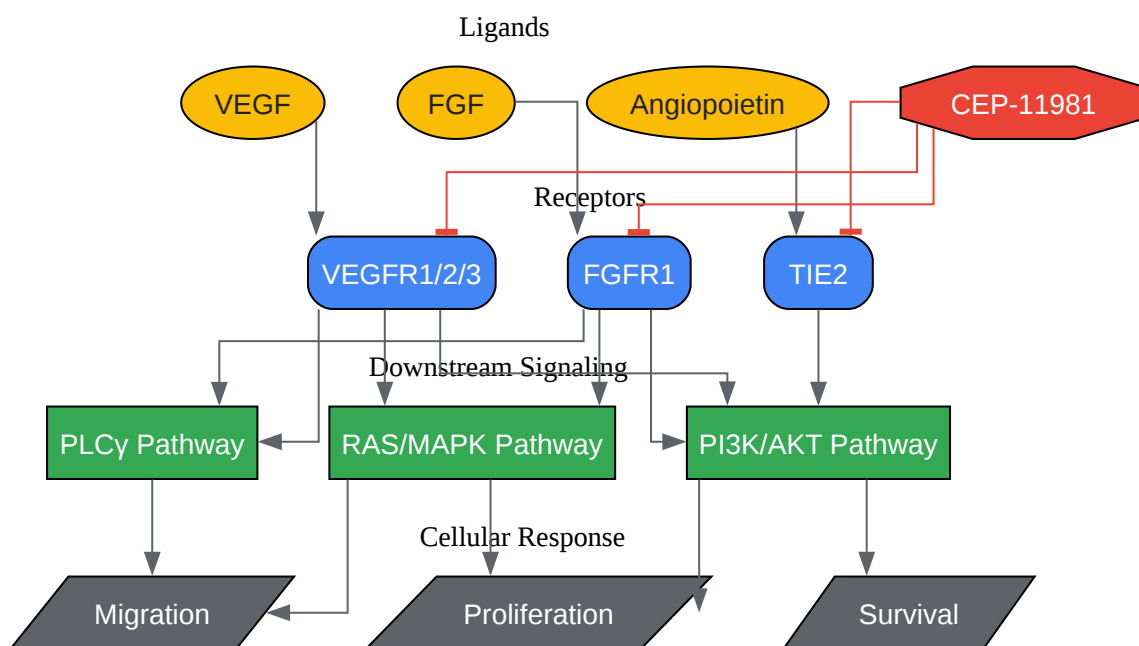
- Treatment: Animals with castration-resistant tumors are randomized to receive either vehicle control or CEP-11981.
- Endpoint: Tumor growth is monitored to assess treatment efficacy.

Pharmacodynamic Bioassay for VEGFR-2 Inhibition

- Cell Line: Engineered chimeric porcine aortic endothelial (PAE) cell lines stably expressing a TrkA-VEGFR-2/KDR domain.
- Method: This assay is used to evaluate the inhibitory activity of CEP-11981 on ligand-stimulated VEGFR-2/KDR phosphorylation in plasma samples from treated patients.[8]
- Procedure: Plasma samples are collected at specified time points post-dose. The ability of the plasma (containing CEP-11981 and its metabolites) to inhibit the phosphorylation of the TrkA-VEGFR-2/KDR chimera in the PAE cells is measured to determine the cellular IC50 shift.[8]

Signaling Pathways and Experimental Workflows

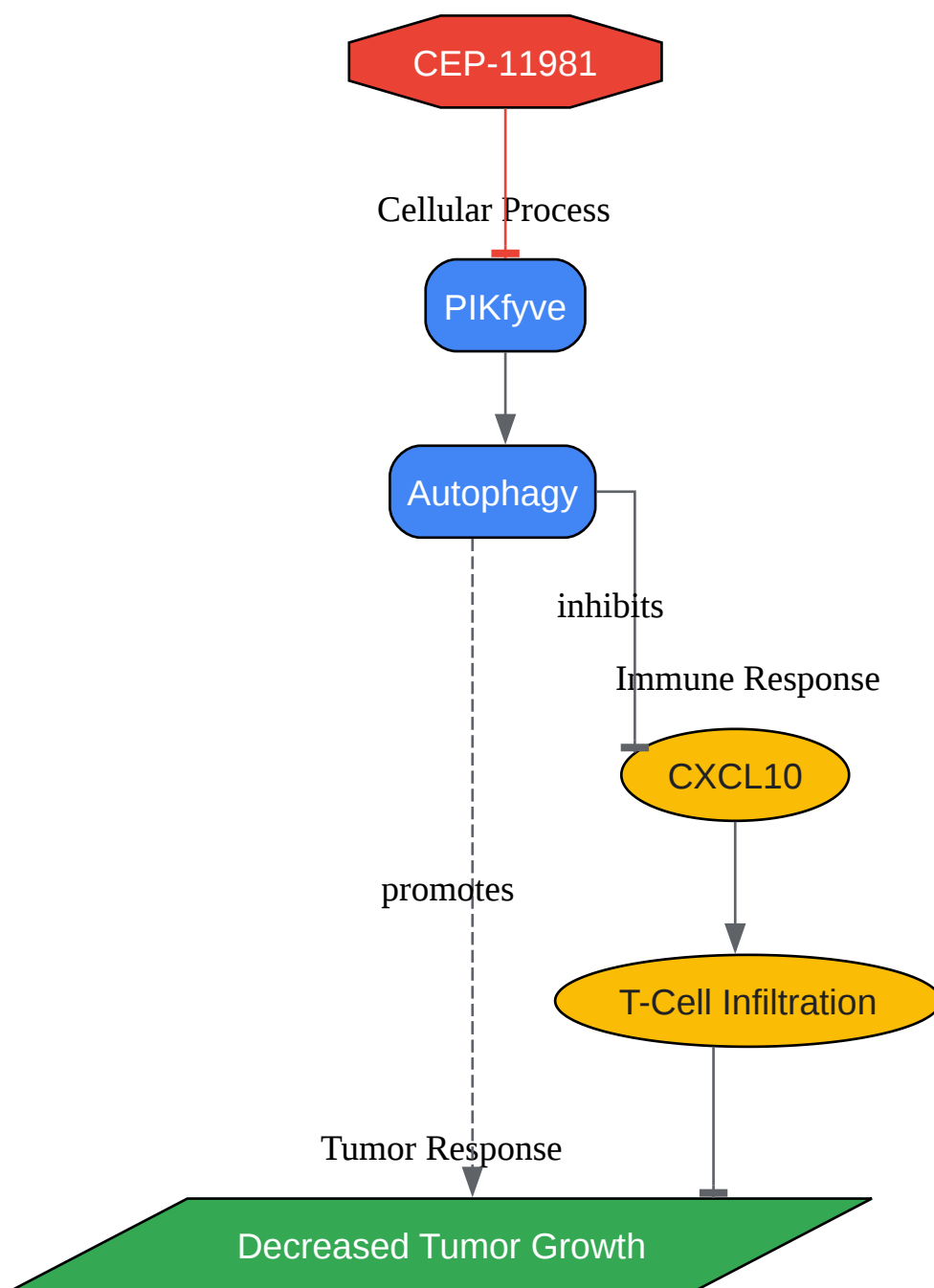
CEP-11981 Inhibition of Angiogenic Signaling



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Caption: CEP-11981 inhibits key angiogenic signaling pathways.

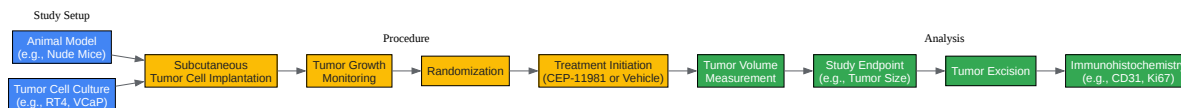
CEP-11981-Mediated Inhibition of Autophagy and Immune Modulation



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Caption: CEP-11981 inhibits PIKfyve, leading to autophagy inhibition and enhanced anti-tumor immunity.

Experimental Workflow for In Vivo Xenograft Study



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Caption: General workflow for a preclinical in vivo xenograft study of CEP-11981.

Conclusion

CEP-11981 tosylate is a multi-targeted tyrosine kinase inhibitor with a well-documented role in the inhibition of angiogenesis through its activity against VEGFRs, FGFR1, and TIE2. The more recent discovery of its function as a PIKfyve inhibitor, leading to autophagy modulation and enhanced anti-tumor immunity, opens new avenues for its therapeutic application, potentially in combination with immunotherapies. While initial clinical development was halted, the compelling dual mechanism of action suggests that CEP-11981 (ESK981) remains a valuable tool for cancer research and a potential candidate for repositioning in specific oncological indications, particularly those where both angiogenesis and immune evasion are critical drivers of disease progression. Further investigation into its pharmacokinetic and pharmacodynamic properties, along with detailed studies of its effects on the tumor microenvironment, are warranted.

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- To cite this document: BenchChem. [CEP-11981 Tosylate (ESK981, BOL 303213X): A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12370821#cep-11981-tosylate-synonyms-esk981-bol-303213x]

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